molecular formula C13H13N3OS B7605422 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide

5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide

Cat. No.: B7605422
M. Wt: 259.33 g/mol
InChI Key: SJLFDNITXLCAOX-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group, a methyl group, and a methylsulfanylphenyl group

Preparation Methods

The synthesis of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methylsulfanylphenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and times depending on the desired transformation .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains. It may also be explored for its potential as an enzyme inhibitor.

    Medicine: Research has focused on its potential as a therapeutic agent for treating infections and other diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the inhibition of microbial growth. Further studies are needed to elucidate the exact molecular pathways and targets involved .

Comparison with Similar Compounds

5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-7-15-12(8-14-9)13(17)16-10-4-3-5-11(6-10)18-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLFDNITXLCAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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